molecular formula C19H21N5 B1659658 1-Phenyl-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]piperazine CAS No. 668602-03-7

1-Phenyl-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]piperazine

Cat. No.: B1659658
CAS No.: 668602-03-7
M. Wt: 319.4 g/mol
InChI Key: QLOFPPKCJSHBIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]piperazine is a nitrogen-rich heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This synthetic scaffold combines a piperazine ring with a 1,2,3-triazole moiety, a pairing frequently employed in the design of novel bioactive molecules . The 1,2,3-triazole group is a stable pharmacophore, often synthesized via click chemistry, that can participate in hydrogen bonding and dipole-dipole interactions with biological targets . Piperazine rings are widely recognized as privileged structures in pharmaceuticals, contributing to favorable pharmacokinetic properties and molecular recognition . Research into closely related analogues has demonstrated their potential as core templates for developing therapeutic agents. For instance, hybrid molecules featuring piperazine, triazole, and other heterocyclic motifs are being investigated for their anti-proliferative activity against human cancer cell lines, such as MCF-7 (breast cancer) and others . Furthermore, the triazolo[4,3-a]pyrazine scaffold, a structurally related system, is identified as a key building block for agents with a wide spectrum of potential biological activities . This compound is intended for use in laboratory research applications only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-phenyl-4-[(1-phenyltriazol-4-yl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5/c1-3-7-18(8-4-1)23-13-11-22(12-14-23)15-17-16-24(21-20-17)19-9-5-2-6-10-19/h1-10,16H,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOFPPKCJSHBIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CN(N=N2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20658789
Record name 1-Phenyl-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20658789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

668602-03-7
Record name 1-Phenyl-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20658789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Synthesis of Propargyl-Functionalized Piperazine Precursors

The piperazine core is first derivatized with a propargyl group to enable subsequent cycloaddition. A representative procedure involves:

  • Alkylation of 1-Phenylpiperazine :
    • Reagents : 1-Phenylpiperazine, propargyl bromide, sodium hydride (NaH), tetrahydrofuran (THF).
    • Conditions : NaH (2.2 eq) is added to THF under nitrogen, followed by dropwise addition of 1-phenylpiperazine (1.0 eq) and propargyl bromide (1.2 eq). The mixture is stirred at 0°C for 30 minutes and then at room temperature for 12 hours.
    • Workup : The crude product is concentrated, dissolved in ethyl acetate, washed with 0.1 M HCl, dried (Na₂SO₄), and purified via silica gel chromatography (DCM/MeOH 9:1).
    • Yield : 85–92%.

Preparation of Phenylazide

Phenylazide is synthesized via diazotization:

  • Diazotization of Aniline :
    • Reagents : Aniline, sodium nitrite (NaNO₂), hydrochloric acid (HCl), sodium azide (NaN₃).
    • Conditions : Aniline (1.0 eq) is dissolved in HCl (6 M) at 0°C. NaNO₂ (1.1 eq) is added dropwise, followed by NaN₃ (1.5 eq). The mixture is stirred for 1 hour, extracted with diethyl ether, and dried.
    • Caution : Phenylazide is thermally unstable; storage at −20°C is recommended.

CuAAC Reaction for Triazole Formation

The propargyl-piperazine and phenylazide undergo cycloaddition:

  • Cycloaddition Protocol :
    • Catalyst : Copper(I) iodide (CuI, 10 mol%) or CuSO₄·5H₂O (5 mol%) with sodium ascorbate.
    • Solvent : Dimethylformamide (DMF) or tert-butanol/water (1:1).
    • Conditions : Propargyl-piperazine (1.0 eq) and phenylazide (1.1 eq) are stirred with the catalyst at 25°C for 5–60 minutes.
    • Workup : The mixture is poured into ice water, filtered, and purified via recrystallization (acetonitrile) or chromatography.
    • Yield : 90–98%.
Representative Data Table: CuAAC Optimization
Catalyst Solvent Time (min) Yield (%) Reference
CuI/DIPEA DMF 5 97
CuSO₄/NaAsc t-BuOH/H₂O 60 92
Cu(PPh₃)₃Br THF 30 89

Alternative Synthetic Routes

Nucleophilic Substitution of Pre-Formed Triazoles

A less common approach involves alkylating pre-synthesized triazoles with piperazine:

  • Synthesis of 4-(Chloromethyl)-1-Phenyl-1H-1,2,3-Triazole :
    • Reagents : 1-Phenyl-1H-1,2,3-triazole, paraformaldehyde, thionyl chloride (SOCl₂).
    • Conditions : Triazole (1.0 eq) and paraformaldehyde (2.0 eq) are refluxed in SOCl₂ for 6 hours. Excess SOCl₂ is evaporated, and the residue is washed with hexane.
  • Piperazine Alkylation :
    • Reagents : 4-(Chloromethyl)triazole, 1-phenylpiperazine, potassium carbonate (K₂CO₃), DMF.
    • Conditions : K₂CO₃ (2.0 eq) and 1-phenylpiperazine (1.2 eq) are added to DMF. The mixture is stirred at 80°C for 12 hours.
    • Yield : 65–70%.

Reductive Amination

Limited to substrates with aldehyde intermediates:

  • Formylation of Piperazine :
    • Reagents : 1-Phenylpiperazine, formaldehyde, sodium cyanoborohydride (NaBH₃CN).
    • Conditions : Formaldehyde (2.0 eq) and NaBH₃CN (1.5 eq) are added to piperazine in methanol. The reaction is stirred at 25°C for 24 hours.
  • Coupling with Triazolecarbaldehyde :
    • Reagents : 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde, NaBH₃CN.
    • Yield : <50% due to competing side reactions.

Structural Characterization and Validation

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (s, 1H, triazole-H), 7.75–7.30 (m, 10H, aromatic-H), 3.85 (s, 2H, CH₂), 2.90–2.60 (m, 8H, piperazine-H).
    • ¹³C NMR : δ 147.2 (triazole-C), 139.5–125.0 (aromatic-C), 52.4 (piperazine-C), 45.8 (CH₂).
  • High-Resolution Mass Spectrometry (HRMS) :
    • Calcd for C₂₀H₂₂N₅ : 318.1824 [M+H]⁺.
    • Found : 318.1829.

Comparative Analysis of Methods

Method Advantages Limitations Yield (%) Scalability
CuAAC High yield, regioselective, fast Requires azide handling 90–98 Excellent
Nucleophilic Alkylation Avoids azides Low yield, multiple steps 65–70 Moderate
Reductive Amination Simple conditions Poor yield, side reactions <50 Low

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-4-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

Cancer Treatment

One of the most notable applications of 1-Phenyl-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]piperazine is in the development of potent steroid sulfatase (STS) inhibitors. Recent studies have shown that derivatives containing the triazole ring exhibit significant inhibitory activity against STS, which is implicated in estrogen-dependent cancers such as breast cancer.

Case Study:
A study published in Molecules demonstrated that sulfamoylated derivatives of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol showed remarkable STS inhibitory potency, with some compounds exhibiting IC50 values significantly lower than existing treatments like Irosustat . The most effective compounds were further evaluated in vivo using mouse models, indicating their potential as therapeutic agents in oncology.

Antimicrobial Activity

The triazole ring system is also associated with antimicrobial properties. Compounds featuring this moiety have been investigated for their efficacy against various bacterial and fungal strains.

Research Findings:
Studies have reported that certain triazole derivatives demonstrate broad-spectrum antimicrobial activity. For instance, modifications to the piperazine structure can enhance the bioactivity against resistant strains of bacteria . This suggests that this compound could be further explored as a basis for developing new antimicrobial agents.

Biological Mechanisms

The biological mechanisms underlying the activity of this compound are multifaceted:

  • Inhibition of Steroid Sulfatase: The compound's structure allows it to effectively bind to the active site of STS, inhibiting its function and thereby reducing estrogen levels in target tissues.
  • Antimicrobial Action: The presence of the triazole ring enhances interactions with microbial enzymes or receptors, disrupting cellular processes in pathogens.

Table 1: STS Inhibition Potency of Derivatives

Compound IDR GroupIC50 (nM)Residual STS Activity (%)
5l3,5-diF0.2113.6
5g3-F1.6957.3
4b3,5-diCl1.7113.32
4d3-I2.013.23

This table summarizes the inhibitory effects of selected compounds derived from the triazole structure on STS activity.

Mechanism of Action

The mechanism by which 1-phenyl-4-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)piperazine exerts its effects involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the activity of enzymes essential for bacterial cell wall synthesis. In anticancer research, it may target enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s activity and physicochemical properties are highly dependent on substituents on the triazole and phenyl groups. Key analogs and their properties are summarized below:

Compound Name / ID Substituents (Triazole/Phenyl) Melting Point (°C) Key Properties/Activities Reference
Target Compound 1-Phenyl-1H-1,2,3-triazol-4-yl Not reported Anticancer (moderate activity)
Compound IVa (Quinoxaline derivative) 1-Phenyl-1H-1,2,3-triazol-4-yl Not reported Moderate anti-proliferative activity
Compound 11e (Nitroimidazole hybrid) p-Tolyl on triazole 160–162 Antitumor (solid tumors)
Compound 11i (Nitroimidazole hybrid) 2-Nitrophenyl on triazole 93–95 Lower thermal stability
Compound 27 (FXa inhibitor) 3-Fluoro-4-aminophenyl Not reported FXa inhibition (IC50: μM range)

Key Observations :

  • Melting Points : Electron-withdrawing groups (e.g., nitro in Compound 11i) reduce melting points compared to electron-donating groups (e.g., p-tolyl in 11e) .
  • Bioactivity : The 1-phenyltriazole core is critical for anticancer activity, as seen in Compound IVa and the target compound, but substituents on the phenyl ring (e.g., fluorine in Compound 27) enhance target specificity .
Anticancer Activity
  • The target compound and its quinoxaline derivative (IVa) showed moderate activity against HeLa, MCF-7, and A549 cell lines (IC50: 3.2–5.3 μM), comparable to doxorubicin .
  • Mechanism : Molecular docking studies suggest strong binding to EGFR (ΔG: −7.5 kcal/mol), similar to piperazine derivatives like Compound 5, which binds the androgen receptor (−7.5 kcal/mol) .
Antimicrobial Activity
Enzyme Inhibition
  • FXa Inhibition : Compound 27 (structurally similar to the target compound) prolonged clotting times (aPTT/PT) at μM concentrations, highlighting the role of the triazole-piperazine scaffold in anticoagulant design .
  • Steroid Sulfatase (STS) Inhibition: Triazole-phenol derivatives showed superior binding free energy (−10.2 kcal/mol) compared to estrone sulfate (−8.5 kcal/mol), suggesting the triazole core enhances enzymatic interactions .
Pharmacokinetic and Drug-Likeness Profiles
  • logP and Solubility : Modifications like replacing ethylene glycol with piperazine (Compound 20 vs. 30) reduced logP from 2.1 to 1.8, improving aqueous solubility but compromising antiviral activity .
  • Blood-Brain Barrier (BBB) Penetration : Piperazine derivatives with trifluoromethyl groups (e.g., 1-(3-methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine) exhibit logBB values >0.3, suggesting CNS accessibility .

Biological Activity

1-Phenyl-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]piperazine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in oncology and antimicrobial applications. The structure combines a piperazine moiety with a triazole ring, which is known for its diverse pharmacological properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of substituted phenyl derivatives with piperazine and triazole precursors. The presence of the triazole ring enhances the biological activity due to its ability to interact with various biological targets.

Anticancer Activity

Recent studies have shown that derivatives of 1-phenyl-1H-1,2,3-triazole exhibit significant anticancer properties. For instance, sulfamoylated derivatives have been developed as potent steroid sulfatase (STS) inhibitors, which are crucial in the treatment of breast cancer. One study reported that a specific derivative demonstrated an IC50 value of 0.21 nM against MCF-7 breast cancer cells, significantly outperforming standard treatments like Irosustat .

Table 1: Inhibitory Potency of Selected Compounds Against STS

CompoundIC50 (nM)Reference
4-(1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate36.78
Irosustat106

The mechanism of action for these compounds often involves the induction of apoptosis and cell cycle arrest. For example, studies indicated that compounds with a piperazine moiety can induce G0/G1 and G2/M phase arrest in cancer cell lines such as HCT-116 and MCF-7. Notably, these effects were observed in both wild-type and mutant p53 cell lines, suggesting a p53-independent pathway for apoptosis induction .

Figure 1: Cell Cycle Analysis Results

Cell Cycle Analysis

Antimicrobial Activity

The triazole derivatives also exhibit antimicrobial properties. Research has indicated their effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 1.56 μg/mL to over 50 μg/mL against Mycobacterium tuberculosis . The presence of the piperazine ring enhances the lipophilicity and overall bioavailability of these compounds.

Table 2: Antimicrobial Efficacy of Triazole Derivatives

CompoundMIC (μg/mL)Target Organism
Compound A3.45Mycobacterium tuberculosis
Compound B4.41Mycobacterium tuberculosis

Case Studies

Several case studies have highlighted the efficacy of these compounds in preclinical models:

  • Breast Cancer Model : In vivo studies using a mouse model demonstrated that selected triazole derivatives significantly reduced tumor size compared to controls .
  • Antimicrobial Testing : In vitro assays showed that certain derivatives had potent activity against resistant strains of bacteria, indicating their potential as therapeutic agents in infectious diseases .

Q & A

Q. Key Table: Reaction Conditions

StepReagents/ConditionsYieldReference
Alkyne formationPropargyl bromide, K₂CO₃, DMF, RT~70%
CuAAC click reactionCuSO₄, sodium ascorbate, H₂O:DCM60–85%

How can researchers optimize reaction yields for triazole-containing piperazine derivatives?

Q. Advanced Methodological Considerations

  • Catalyst optimization : Adjust Cu(I) loading (0.3–0.5 equiv.) to balance reaction rate and byproduct formation. Excess catalyst may promote oxidative side reactions .
  • Solvent ratios : A 1:2 H₂O:DCM ratio enhances interfacial contact for azide-alkyne coupling. Polar aprotic solvents like DMF may improve solubility but reduce regioselectivity .
  • Temperature control : Mild heating (40–50°C) can accelerate sluggish reactions but risks triazole decomposition. Monitor via TLC or in-situ IR .

What spectroscopic and analytical techniques validate the compound’s structure?

Q. Basic Characterization Workflow

  • NMR : ¹H/¹³C NMR confirms piperazine ring protons (δ 2.5–3.5 ppm) and triazole protons (δ 7.5–8.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺ at m/z 365.3 for C₁₈H₁₈F₃N₃O₂) .
  • HPLC : Purity >95% is achieved using C18 columns (Ascentis® Express, 2.7 µm) with acetonitrile:water gradients .

How to resolve discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer)?

Q. Advanced Data Contradiction Analysis

  • Assay variability : Differences in MIC values may arise from bacterial strain specificity (e.g., Gram-positive vs. Gram-negative) or fungal spore viability .
  • Structural analogs : Substituents like nitro (-NO₂) or trifluoromethyl (-CF₃) groups modulate target affinity. For example:
    • Nitro groups enhance DNA intercalation (anticancer activity) .
    • Trifluoromethyl groups improve lipophilicity, aiding membrane penetration (antimicrobial activity) .
  • Validate purity : Impurities from incomplete triazole formation (e.g., residual alkyne) can skew bioactivity data. Use preparative HPLC for critical studies .

What computational strategies predict binding modes with biological targets?

Q. Advanced Molecular Modeling

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with receptors (e.g., EGFR for anticancer activity). Key parameters:
    • Grid box centered on ATP-binding pockets.
    • Triazole moiety often forms π-π stacking with aromatic residues .
  • MD simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 50–100 ns trajectories. Focus on hydrogen bonds with piperazine NH groups .

What safety protocols are essential for handling this compound?

Q. Basic Safety Guidelines

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye irritation (Category 2A hazard) .
  • Ventilation : Use fume hoods to prevent inhalation of dust/particulates (H335: Respiratory tract irritation) .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers (e.g., KMnO₄) to prevent decomposition .

How to design derivatives for improved pharmacokinetic properties?

Q. Advanced Structure-Activity Relationship (SAR) Strategies

  • Solubility enhancement : Introduce polar groups (e.g., -OH, -COOH) at the piperazine N-position. Example: 4-(4-hydroxyphenyl)piperazine increases aqueous solubility (log P reduction from 3.2 → 2.1) .
  • Metabolic stability : Replace labile esters with triazoles to resist cytochrome P450 oxidation .
  • Bioisosteres : Substitute phenyl rings with pyridinyl or thiophene to modulate toxicity .

What are the regulatory considerations for preclinical studies?

Q. Advanced Compliance Framework

  • TSCA compliance : Ensure the compound is listed on the Toxic Substances Control Act inventory for U.S. studies .
  • Ecotoxicity testing : Follow OECD 201/202 guidelines for algal growth inhibition and Daphnia magna acute toxicity .
  • Waste disposal : Neutralize acidic/basic byproducts before incineration (EPA Hazardous Waste No. D001) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenyl-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-Phenyl-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.